molecular formula C12H11N3O3 B4735441 3-(anilinocarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid

3-(anilinocarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid

Cat. No. B4735441
M. Wt: 245.23 g/mol
InChI Key: LQOSFXBYYYPVEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(anilinocarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid, also known as ACMPPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-(anilinocarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. In cancer cells, 3-(anilinocarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid has been shown to induce apoptosis and inhibit cell proliferation by targeting the PI3K/Akt/mTOR pathway. Inflammatory responses can also be suppressed by 3-(anilinocarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid through the inhibition of NF-κB signaling.
Biochemical and Physiological Effects
3-(anilinocarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid has been shown to have both positive and negative effects on biochemical and physiological processes. In cancer cells, 3-(anilinocarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid has been shown to induce cell death and inhibit tumor growth. However, it can also have toxic effects on normal cells and tissues. Inflammatory responses can be suppressed by 3-(anilinocarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid, but prolonged use can lead to immune suppression and increased susceptibility to infections.

Advantages and Limitations for Lab Experiments

3-(anilinocarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid has several advantages as a research tool, including its high purity, stability, and versatility. It can be easily modified to incorporate different functional groups and can be used in various assays and experiments. However, its limitations include its cost and the potential for toxic effects on cells and tissues.

Future Directions

There are several future directions for the research and development of 3-(anilinocarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid. One area of focus is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of interest is the development of new applications for 3-(anilinocarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid in fields such as drug delivery, catalysis, and sensing. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of 3-(anilinocarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid.

Scientific Research Applications

3-(anilinocarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, 3-(anilinocarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid has been shown to exhibit anticancer, anti-inflammatory, and antitumor activities. In materials science, 3-(anilinocarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid has been utilized as a building block for the synthesis of metal-organic frameworks (MOFs) with unique properties. In analytical chemistry, 3-(anilinocarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid has been used as a fluorescent probe for the detection of various metal ions.

properties

IUPAC Name

1-methyl-3-(phenylcarbamoyl)pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O3/c1-15-7-9(12(17)18)10(14-15)11(16)13-8-5-3-2-4-6-8/h2-7H,1H3,(H,13,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQOSFXBYYYPVEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(=O)NC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-3-(phenylcarbamoyl)-1H-pyrazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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